molecular formula C6H7N3O3 B2881320 (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2416218-76-1

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B2881320
CAS No.: 2416218-76-1
M. Wt: 169.14
InChI Key: CENHVJSBNKIWGC-VKHMYHEASA-N
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Description

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a chiral tetrahydropyrrolotriazine derivative of significant interest in medicinal chemistry and drug discovery. This compound features the pyrrolo[2,1-c][1,2,4]triazine core, a privileged scaffold recognized for its versatile biological activity and presence in several therapeutic agents. This structural motif is a key pharmacophore in validated kinase inhibitors and has demonstrated potent activity against a range of therapeutic targets, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK) . The specific stereochemistry and substitution pattern of this compound make it a valuable chemical building block for developing novel small-molecule therapeutics. It is intended for use in bioassay screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate in organic chemistry. Researchers can utilize this compound to explore new inhibitors for oncology, antiviral, and other disease-targeted research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(8S)-8-hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h3,10H,1-2H2,(H,8,11)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHVJSBNKIWGC-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC(=O)C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NNC(=O)C2=O)[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the introduction of the hydroxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and the triazine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (8S)-8-hydroxy-pyrrolo-triazine-dione and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Bioactivity Lipophilicity (log kw)* Thermal Stability
(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione Pyrrolo-triazine 8-OH (S-configuration) Potential anticancer, analgesic (inferred) Not reported High (inferred)
8-Aryl-imidazo[2,1-c][1,2,4]triazine-3,4-diones (e.g., HDIT) Imidazo-triazine 8-Aryl (e.g., 3-chlorophenyl) Antiproliferative (ovarian/myeloma cells) 1.82–2.45 High, no polymorphism
Pyrimido[2,1-c][1,2,4]triazolo-triazines Pyrimido-triazolo-triazine Thiophenyl, phenyl Antimicrobial (Gram-positive bacteria) Not reported Moderate
7,8-Dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-ones Imidazo-triazinone Varied aryl groups Antiproliferative, antimetastatic, analgesic 1.35–2.10 Variable

Physicochemical Properties

  • Lipophilicity :
    • Imidazo-triazine derivatives exhibit log kw values of 1.35–2.45, correlating with moderate membrane permeability . The pyrrolo-triazine’s log kw is unreported but likely lower due to the polar hydroxyl group, which could improve aqueous solubility.

Biological Activity

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique tetrahydropyrrolo-triazine framework. Its molecular formula is C6H7N3O3C_6H_7N_3O_3, and it possesses several functional groups that contribute to its biological activity. The IUPAC name for this compound is (8S)-8-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazines exhibit significant anticancer properties. For instance:

  • Case Study : A series of synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One study reported that specific derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
CompoundCancer TypeIC50 (µM)
Derivative ABreast5.3
Derivative BLung4.8

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives can inhibit bacterial growth effectively.

  • Case Study : A study evaluated the antimicrobial activity of several pyrrolo[2,1-c][1,2,4]triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .
PathogenMIC (µg/mL)
S. aureus32
E. coli64

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in disease mechanisms.

  • Case Study : Inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology, were assessed. Results showed that certain derivatives exhibited competitive inhibition with Ki values in the nanomolar range .
EnzymeKi (nM)
BACE1150

The biological activity of (8S)-8-hydroxy derivatives is attributed to their ability to interact with biological targets through hydrogen bonding and π-stacking interactions. This facilitates their binding to active sites on enzymes or receptors involved in tumor growth and microbial resistance.

Q & A

Basic Research Questions

Q. How can synthetic routes for (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione be optimized for reproducibility?

  • Methodological Answer : Utilize one-pot multi-step reactions (as demonstrated for structurally related pyrrolo-triazine derivatives in and ). Key variables include solvent polarity, catalyst selection (e.g., Lewis acids), and temperature gradients. Monitor reaction progress via TLC or HPLC, and validate purity using HRMS (as in ). Optimize yields by adjusting stoichiometry of intermediates like benzyl-protected precursors (e.g., benzyloxy derivatives in ).

Q. What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for hydroxyl (δ ~5.0–6.0 ppm) and carbonyl groups (δ ~160–180 ppm) (see for analogous assignments).
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve the (8S) stereochemistry and tetrahydropyrrolo-triazine ring conformation (similar to methods in ).
  • Mass Spectrometry : Use HRMS (ESI) to validate molecular ion [M+H]+ with <2 ppm error ().

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test binding affinity, referencing triazine-protein interaction studies in .
  • Cytotoxicity : Apply MTT assays on cancer cell lines (e.g., HeLa or HepG2) with IC50 determination.
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases), leveraging structural analogs from and .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrophenyl intermediates in ).
  • Isotopic Labeling : Introduce 13C-labeled precursors to trace reaction pathways and identify rate-limiting steps.
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways (e.g., cyclization vs. side reactions).

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Long-Term Ecotoxicity : Follow frameworks like Project INCHEMBIOL (), which evaluates abiotic/biotic transformations. Use soil-water partitioning experiments and LC-MS/MS to quantify degradation products.
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound (14C) and measure tissue uptake via scintillation counting.
  • QSAR Modeling : Predict environmental persistence using software like EPI Suite, validated against experimental data.

Q. How can researchers address discrepancies in binding affinity data across kinase isoforms?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for specific isoforms (e.g., EGFR vs. VEGFR) ().
  • Mutagenesis Studies : Engineer kinase mutants (e.g., ATP-binding pocket residues) to identify critical interaction sites.
  • Statistical Analysis : Apply ANOVA to compare IC50 values across isoforms, accounting for assay variability (e.g., plate-to-plate differences).

Q. What strategies validate the compound’s role in multi-target drug discovery?

  • Methodological Answer :

  • Network Pharmacology : Construct protein-compound interaction networks using STRING or KEGG databases.
  • Phenotypic Screening : Test the compound in 3D organoid models to observe polypharmacological effects.
  • Cheminformatics : Use MOE or Schrödinger to analyze scaffold similarity to known multi-target drugs (e.g., ).

Methodological Considerations

  • Data Contradiction Analysis : For conflicting results (e.g., bioactivity), use Bland-Altman plots or meta-analysis tools (RevMan) to assess systematic biases ().
  • Theoretical Frameworks : Link experimental findings to conceptual models (e.g., enzyme-substrate dynamics for kinase studies) ( ).
  • Reagent Selection : Prioritize high-purity reagents (e.g., >98% purity for benzyloxy intermediates in ) to minimize side reactions.

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